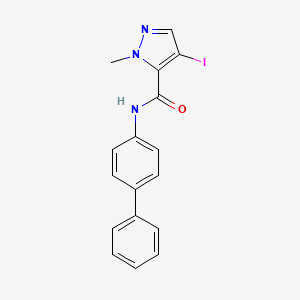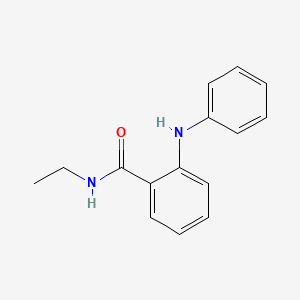![molecular formula C18H18N2O4S B3467859 (2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B3467859.png)
(2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid
Overview
Description
(2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid involves the inhibition of several key enzymes and signaling pathways in cancer cells. This compound has been reported to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which play critical roles in the regulation of cell cycle progression and apoptosis. Moreover, this compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which are important transcription factors involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of several key genes involved in these processes. Moreover, this compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for the growth and metastasis of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid in lab experiments is its potent anticancer activity and the ability to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated and monitored.
Future Directions
There are several future directions for the research and development of (2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid. One of the most promising directions is the development of this compound as a potential anticancer drug for the treatment of various types of cancer. Moreover, the use of this compound in combination with other anticancer drugs or radiation therapy can also be explored to enhance its therapeutic efficacy. Furthermore, the development of novel analogs and derivatives of this compound can also be investigated to improve its potency and selectivity towards cancer cells.
Scientific Research Applications
(2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound exhibits potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has also been reported to inhibit the growth and metastasis of cancer cells in animal models.
properties
IUPAC Name |
2-[2-[2-(4-methylphenyl)sulfonylethyl]benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(23,24)11-10-17-19-15-4-2-3-5-16(15)20(17)12-18(21)22/h2-9H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISARPGZEHVHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC3=CC=CC=C3N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3467797.png)
![ethyl 4-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B3467804.png)
![3-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B3467812.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3467813.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3467818.png)

![1-(1,3-benzodioxol-5-yl)-5-[(1,3-benzodioxol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B3467825.png)
![[9-(3-ethoxy-4-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B3467833.png)
![N-(3-acetylphenyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3467846.png)
![1-({3-[(3,4-dimethylphenoxy)methyl]-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)-4-piperidinecarboxamide](/img/structure/B3467857.png)
![methyl (2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B3467867.png)
![(2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B3467872.png)